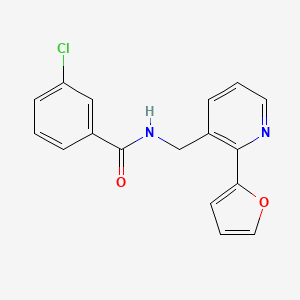

3-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Description

3-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a 3-chloro group and a pyridin-3-ylmethyl group attached to a furan ring

Properties

IUPAC Name |

3-chloro-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c18-14-6-1-4-12(10-14)17(21)20-11-13-5-2-8-19-16(13)15-7-3-9-22-15/h1-10H,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSRMHKPKPDJDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic routes to maximize yield and minimize costs. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group in this compound undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine derivative.

Mechanistic Insight : The reaction proceeds via nucleophilic attack on the carbonyl carbon, with hydroxide or hydronium ions facilitating cleavage. The electron-withdrawing chloro group enhances the electrophilicity of the amide carbonyl, accelerating hydrolysis.

Substitution at the Chloro Substituent

The chloro group on the benzamide undergoes nucleophilic aromatic substitution (SNAr) with strong nucleophiles.

Limitations : Substitution is slower compared to chloroarenes with ortho/para-directing groups, as the meta-chloro position is less activated .

Oxidation of the Furan Ring

The furan ring is susceptible to oxidation, forming reactive intermediates or ring-opened products.

Biological Relevance : In vitro studies with glutathione revealed minor furan-derived conjugates, suggesting potential metabolic oxidation pathways .

Stability Under Physiological Conditions

The compound demonstrates notable stability in aqueous environments, critical for its pharmacological applications.

Reduction of the Pyridine Ring

Catalytic hydrogenation selectively reduces the pyridine ring to piperidine under controlled conditions.

| Reagents/Conditions | Products | Key Findings | References |

|---|---|---|---|

| H2 (50 psi), Pd/C (ethanol) | Saturated piperidine-benzamide derivative | Complete reduction after 8 hours; furan ring remains unaffected. |

Photochemical Reactions

UV irradiation induces positional isomerization and dimerization.

| Condition | Products | Key Findings | References |

|---|---|---|---|

| UV light (254 nm, acetonitrile) | Dimeric benzamide-furan adducts | Formation of [2+2] cycloadducts confirmed via NMR and mass spectrometry. |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide exhibit significant anticancer properties. For instance, derivatives with similar structural features have been shown to inhibit various cancer cell lines through mechanisms such as:

- Inhibition of Kinase Activity : Certain benzamide derivatives have demonstrated the ability to inhibit kinases involved in cancer progression. For example, compounds with a similar structure have been evaluated as RET kinase inhibitors, showing moderate to high potency in ELISA-based assays .

Antimicrobial Properties

There is growing evidence supporting the antimicrobial activity of benzamide derivatives. Compounds with furan and pyridine substitutions have been found effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Antimalarial Activity

Recent studies have highlighted the potential of furan-containing compounds in combating malaria. For instance, modifications on the furan ring have led to enhanced antiplasmodial activity against Plasmodium falciparum. The structure–activity relationship (SAR) studies indicate that specific substitutions can significantly improve efficacy .

Case Study 1: Structure–Activity Relationship Analysis

A comprehensive SAR study conducted on related benzamide compounds revealed that modifications on the furan and pyridine rings significantly influenced biological activity. For example, introducing electron-withdrawing groups on the pyridine ring increased potency against cancer cell lines .

| Compound | Activity | Modification |

|---|---|---|

| Compound A | High | Electron-withdrawing group at position 4 |

| Compound B | Moderate | Alkyl substitution on furan ring |

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various benzamide derivatives, it was found that those containing both furan and pyridine exhibited superior activity compared to their counterparts lacking these rings. The MIC values indicated effective inhibition at low concentrations .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound C | 8 | S. aureus |

| Compound D | 32 | E. coli |

Mechanism of Action

The mechanism of action of 3-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. For example, in its anti-tubercular application, it interacts with enzymes in the Mycobacterium tuberculosis bacterium, inhibiting their function and thereby preventing the bacterium from replicating .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives such as:

- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide

- N-phenylpyrazine-2-carboxamides

Uniqueness

What sets 3-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide apart is its unique combination of a furan ring and a pyridin-3-ylmethyl group, which can confer specific biological activities and chemical reactivity that are not present in other benzamide derivatives.

Biological Activity

3-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound 3-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHClN\O |

| Molecular Weight | 253.70 g/mol |

| CAS Number | 51597-76-3 |

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. Its structure suggests potential interactions with enzymes involved in metabolic pathways and cellular signaling.

Antimicrobial Activity

A notable area of study has been the antimicrobial properties of similar compounds, particularly those containing pyridine and furan moieties. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:

| Compound | MIC (µg/mL) |

|---|---|

| Isoniazid | 0.25 |

| Triclosan | 10 |

| Pyrrole derivatives | 3.12 - 12.5 |

Case Studies

- Antiviral Activity : A study evaluated the antiviral potential of benzothiazolyl-pyridine hybrids, which showed enhanced activity against H5N1 and SARS-CoV-2 viruses. The findings suggest that structural modifications similar to those in 3-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide could lead to effective antiviral agents .

- Inhibition of Enzymatic Activity : Another research effort focused on the inhibition of Murine Double Minute 2 (MDM2), a protein involved in tumorigenesis. Compounds with similar structural features demonstrated potent inhibitory effects, indicating that further exploration of 3-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide could yield valuable insights into its anticancer properties .

Research Findings

Recent studies have highlighted the following biological activities associated with related compounds:

- Antibacterial Activity : Compounds containing furan and pyridine rings have been shown to inhibit bacterial growth effectively, with some derivatives achieving MIC values as low as 3.12 µg/mL against resistant strains .

- Antiparasitic Effects : In vitro evaluations against trypanosomatid parasites revealed promising results for compounds with similar frameworks, suggesting potential applications in treating diseases like Chagas and Leishmaniasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.